An In-depth Technical Guide to 2-(2-Fluorobenzyl)-3-quinuclidinone: Molecular Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(2-Fluorobenzyl)-3-quinuclidinone: Molecular Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Fluorobenzyl)-3-quinuclidinone, a molecule of interest within the broader class of quinuclidine derivatives. The quinuclidine scaffold is a privileged structure in medicinal chemistry, known for its rigid, bicyclic framework that allows for precise three-dimensional positioning of substituents, making it a valuable building block in drug design. This document will delve into the core chemical and physical properties of 2-(2-Fluorobenzyl)-3-quinuclidinone, explore its probable synthetic pathways based on established methodologies for analogous compounds, and discuss its potential applications in research and drug development, all while adhering to the highest standards of scientific integrity.
Core Molecular and Physical Properties
2-(2-Fluorobenzyl)-3-quinuclidinone is a derivative of 3-quinuclidinone, featuring a 2-fluorobenzyl substituent at the second position of the quinuclidine ring. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆FNO | [1] |
| Molecular Weight | 233.28 g/mol | [1] |
| CAS Number | 477871-59-3 | [1] |
| IUPAC Name | 2-[(2-Fluorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-one | [1] |
| Synonyms | 2-(2-Fluorobenzyl)quinuclidin-3-one | [1] |
The introduction of a fluorine atom on the benzyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons and affect metabolic stability by blocking sites susceptible to oxidative metabolism.
Synthetic Pathways and Methodologies
General Synthetic Strategy
The synthesis would likely commence with the Knoevenagel or a similar base-catalyzed condensation of 3-quinuclidinone with 2-fluorobenzaldehyde. This reaction yields an α,β-unsaturated ketone intermediate, 2-(2-fluorobenzylidene)-3-quinuclidinone. The subsequent step involves a conjugate addition (Michael reaction) of a hydride or an organometallic reagent to this intermediate to produce the target molecule.
Caption: Probable synthetic pathway for 2-(2-Fluorobenzyl)-3-quinuclidinone.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on similar syntheses reported in the literature.
Step 1: Synthesis of 2-(2-Fluorobenzylidene)-3-quinuclidinone
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To a solution of 3-quinuclidinone hydrochloride in a suitable solvent (e.g., ethanol or water), add a base such as sodium hydroxide or potassium hydroxide to liberate the free base.
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Add 2-fluorobenzaldehyde to the reaction mixture.
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The mixture is then heated under reflux for a specified period to drive the condensation reaction to completion.
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Upon completion, the reaction mixture is cooled, and the product is isolated, typically by filtration or extraction, and may be purified by recrystallization.
Step 2: Synthesis of 2-(2-Fluorobenzyl)-3-quinuclidinone
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The intermediate, 2-(2-fluorobenzylidene)-3-quinuclidinone, is dissolved in a suitable solvent (e.g., methanol or ethanol).
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A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature) to effect the 1,4-conjugate reduction of the double bond.
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The reaction is monitored for completion (e.g., by thin-layer chromatography).
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Upon completion, the reaction is quenched, and the final product is isolated and purified using standard techniques such as column chromatography.
Spectroscopic Characterization (Predicted)
Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-(2-Fluorobenzyl)-3-quinuclidinone is not available in the public domain. However, based on the known spectra of 3-quinuclidinone and related structures, the following characteristic signals can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show a complex set of multiplets in the aliphatic region corresponding to the protons of the quinuclidine ring. The benzylic protons would likely appear as a multiplet, and the aromatic protons of the 2-fluorobenzyl group would exhibit a characteristic splitting pattern in the aromatic region.
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¹³C NMR: The carbonyl carbon would be expected to have a chemical shift in the range of 210-220 ppm. The spectrum would also show signals for the carbons of the quinuclidine ring and the fluorinated benzene ring. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show a strong absorption band characteristic of the ketone carbonyl group (C=O) in the region of 1720-1740 cm⁻¹. Other notable absorptions would include C-H stretching vibrations of the aliphatic and aromatic groups, and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.28). Fragmentation patterns would likely involve the loss of the benzyl group and fragmentation of the quinuclidine ring.
Potential Applications in Drug Discovery and Research
The quinuclidinone core is a key pharmacophore in a variety of biologically active compounds. Derivatives of 3-quinuclidinone have been investigated for a range of therapeutic applications, and it is plausible that 2-(2-Fluorobenzyl)-3-quinuclidinone could exhibit interesting pharmacological properties.
Central Nervous System (CNS) Activity
The rigid structure of the quinuclidine nucleus makes it an excellent scaffold for designing ligands for various CNS receptors. The introduction of a substituted benzyl group could modulate the affinity and selectivity for targets such as muscarinic, nicotinic, and serotonin receptors.
Anti-proliferative and Anti-cancer Activity
Several studies have reported the anti-proliferative effects of novel quinuclidinone analogs. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines.[2][3] The 2-(2-Fluorobenzyl)-3-quinuclidinone structure could be a candidate for investigation in this therapeutic area.
Caption: Potential research and development applications.
Conclusion
2-(2-Fluorobenzyl)-3-quinuclidinone, with its defined molecular formula and weight, represents an intriguing target for synthetic and medicinal chemists. While specific experimental data for this compound is sparse, established synthetic routes for analogous structures provide a clear path for its preparation. The known biological activities of the quinuclidinone scaffold suggest that this fluorinated derivative holds potential for the development of novel therapeutic agents, particularly in the areas of CNS disorders and oncology. Further research is warranted to synthesize and characterize this compound fully and to explore its pharmacological profile.
References
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Malki, A., & El Ashry, E. S. (2014). In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer. Anticancer Research, 34(3), 1367-1376. [Link]
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Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. (2006). Bioorganic & Medicinal Chemistry Letters, 16(5), 1339-1343. [Link]
Sources
- 1. 2-(2-FLUOROBENZYL)-3-QUINUCLIDINONE | 477871-59-3 [chemicalbook.com]
- 2. In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1. Chemical structure of 2-(2-Fluorobenzyl)-3-quinuclidinone.
